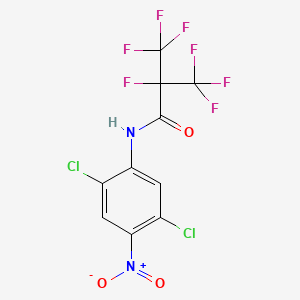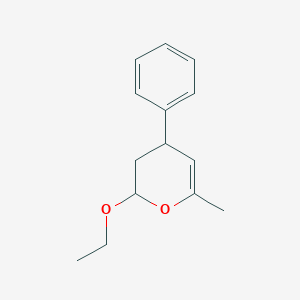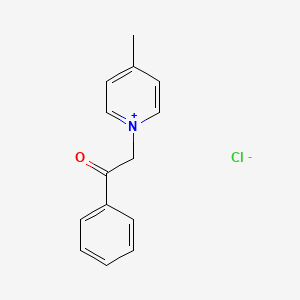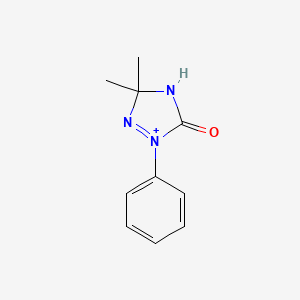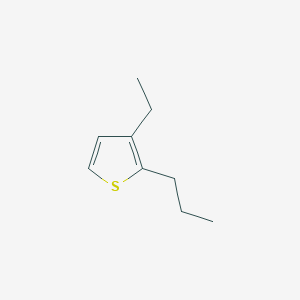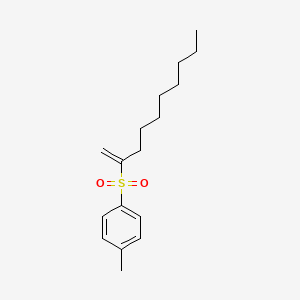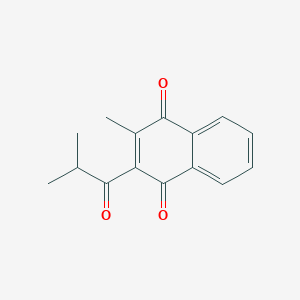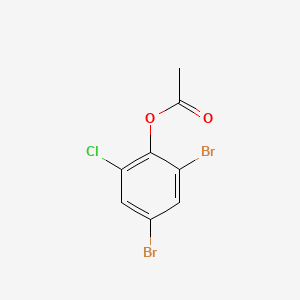
(2,4-Dibromo-6-chlorophenyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromo-6-chlorophenyl) acetate is an organic compound characterized by the presence of bromine, chlorine, and acetate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromo-6-chlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromo-6-chlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution Products: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenyl acetates.
Scientific Research Applications
(2,4-Dibromo-6-chlorophenyl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dibromo-6-chlorophenyl) acetate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dibromo-6-fluorophenyl) acetate
- (2,4-Dibromo-6-iodophenyl) acetate
- (2,4-Dichloro-6-bromophenyl) acetate
Uniqueness
(2,4-Dibromo-6-chlorophenyl) acetate is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
102932-08-1 |
|---|---|
Molecular Formula |
C8H5Br2ClO2 |
Molecular Weight |
328.38 g/mol |
IUPAC Name |
(2,4-dibromo-6-chlorophenyl) acetate |
InChI |
InChI=1S/C8H5Br2ClO2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
InChI Key |
IIDQPNZTTBQXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


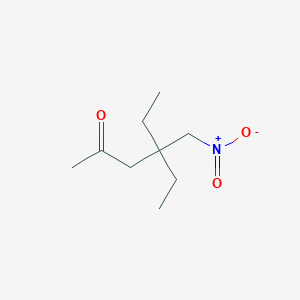
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
